

# Iopentol's Safety Profile: A Comparative Analysis Against Other Iodinated Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Iopentol |           |
| Cat. No.:            | B125893  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of **iopentol**, a non-ionic, low-osmolar iodinated contrast agent, against other commonly used contrast media. The following sections present a comprehensive overview of its performance in key safety areas, supported by data from clinical trials, detailed experimental protocols, and visualizations of relevant biological pathways.

# **Executive Summary**

**lopentol** demonstrates a favorable safety profile, comparable to other non-ionic, low-osmolar contrast media (LOCM) such as iohexol and iopamidol. Clinical data suggests that **iopentol** is well-tolerated, with a low incidence of adverse events. When compared to the low-osmolar agent iopromide, **iopentol** has been shown to have a statistically significant lower incidence of adverse events[1]. Furthermore, in comparisons with older, high-osmolar ionic contrast agents, **iopentol** exhibits markedly less severe hemodynamic and electrocardiographic alterations[2]. While direct large-scale comparative trials with iso-osmolar contrast media (IOCM) like iodixanol are less prevalent in the literature, the available data for LOCMs versus IOCMs provide a basis for indirect comparison.

# **Comparative Safety Analysis**



The safety of iodinated contrast agents is primarily evaluated based on their potential to induce nephrotoxicity, cardiotoxicity, and hypersensitivity reactions. This section compares **iopentol** to other agents across these critical parameters.

### **Nephrotoxicity**

Contrast-induced nephropathy (CIN) is a significant concern with the administration of iodinated contrast media. It is typically defined as an increase in serum creatinine (SCr) of  $\geq$ 0.5 mg/dL or  $\geq$ 25% from baseline within 48-72 hours of contrast administration.

A double-blind, randomized parallel study comparing **iopentol** and iohexol in patients undergoing abdominal CT found no significant difference in their effects on renal function. Key findings include:

- No significant changes in mean serum creatinine, urea, or β2-microglobulin levels for either agent.
- Creatinine clearance remained unchanged for both **iopentol** and iohexol.
- Only one patient in the iohexol group (n=31) experienced a >50% increase in serum creatinine, while no patients in the **iopentol** group (n=30) did.
- Both agents caused a transient increase in the urinary excretion of proximal tubular enzymes (alkaline phosphatase and N-acetyl-β-glucosaminidase), indicating some tubular effect, with no significant difference between the two.

| Parameter                              | lopentol              | lohexol               | p-value |
|----------------------------------------|-----------------------|-----------------------|---------|
| Mean Change in<br>Serum Creatinine     | No significant change | No significant change | NS      |
| Mean Change in<br>Creatinine Clearance | No significant change | No significant change | NS      |
| Patients with >50%<br>SCr Increase     | 0/30                  | 1/31                  | NS      |

NS: Not Significant



While direct comparisons of **iopentol** with iopromide and iodixanol on nephrotoxicity are limited, studies comparing these agents to other LOCMs provide context. For instance, a meta-analysis of randomized controlled trials found no significant difference in the overall risk of CIN between iodixanol and LOCMs as a class[3]. However, some individual studies have suggested a lower incidence of CIN with iodixanol compared to specific LOCMs like iohexol in certain high-risk patient populations. Another meta-analysis comparing iodixanol and iopromide in patients with renal insufficiency found no significant difference in the incidence of CIN but a significantly lower risk of cardiovascular adverse events with iodixanol[4][5].

## **Cardiotoxicity**

The cardiovascular effects of contrast media are critical, particularly in patients with pre-existing cardiac conditions. These effects are often related to the osmolality of the contrast agent.

A double-blind, randomized study in patients with severe coronary heart disease compared the hemodynamic and electrocardiographic effects of the low-osmolar, non-ionic **iopentol** with a high-osmolar, ionic agent, metrizoate. The study found that **iopentol** induced markedly less severe alterations.

Key cardiovascular parameters from a comparative study of **iopentol** and iopamidol in coronary angiography are summarized below:

| Parameter                                         | lopentol (n=50)       | lopamidol (n=50)      | p-value |
|---------------------------------------------------|-----------------------|-----------------------|---------|
| Mean Change in<br>Systolic BP (mmHg)<br>at 30 min | -3.48                 | -3.85                 | NS      |
| Mean Change in Diastolic BP (mmHg) at 30 min      | No significant change | No significant change | NS      |
| Mean Change in<br>Heart Rate (%) at 30<br>min     | -0.58                 | -5.05                 | <0.05   |
| Adverse Reactions (n)                             | 7                     | 9                     | NS      |



NS: Not Significant

In a pediatric cardioangiography trial comparing **iopentol** and iohexol, no statistically significant differences were observed between the groups regarding ECG, heart rate, and systolic blood pressure following injection. Similarly, a comparison of iopromide with iohexol and iopamidol in coronary arteriography found no significant differences in adverse events or changes in blood pressure. Studies comparing the iso-osmolar iodixanol with low-osmolar agents like iohexol and iopromide have shown that iodixanol may have less impact on certain hemodynamic parameters, such as left ventricular end-diastolic pressure.

### **Hypersensitivity Reactions**

Hypersensitivity reactions to iodinated contrast media can be immediate (occurring within one hour) or non-immediate. Non-ionic, low-osmolar contrast media generally have a lower incidence of these reactions compared to older high-osmolar agents.

A multi-center study involving 518 patients undergoing abdominal CT demonstrated a statistically significantly lower incidence of adverse events in the **iopentol** group compared to the iopromide group.

| Adverse Event                         | lopentol (n=257) | lopromide (n=261) | p-value   |
|---------------------------------------|------------------|-------------------|-----------|
| Patients with AEs (%)                 | 2.3%             | 8.9%              | <0.001    |
| Discomfort (e.g., heat sensation) (%) | 44.8%            | 49.4%             | 0.33 (NS) |

AEs: Adverse Events; NS: Not Significant

In a large-scale monitoring trial with 3,587 patients, **iopentol** was found to be well-tolerated, with only 2.3% of patients experiencing one or more adverse events. The most frequent adverse events were nausea, erythema, and urticaria. Another study comparing **iopentol** and iohexol in pediatric urography found a significantly lower incidence of adverse events with **iopentol** compared to the ionic agent diatrizoate, and no adverse events in children under one year of age for both **iopentol** and iohexol.

# **Experimental Protocols**



Detailed methodologies are crucial for the critical evaluation of clinical trial data. Below are summaries of the experimental protocols for key comparative studies cited in this guide.

# Study 1: lopentol vs. lopromide in Abdominal CT

- Design: A prospective, double-blind, randomized, multicentre, parallel-group study.
- Participants: 518 patients referred for abdominal CT examinations at 8 hospitals.
- Intervention: Patients received 100 ml of either iopentol 300 mg l/ml or iopromide 300 mg l/ml.
- Safety Assessment: Monitoring and recording of all adverse events (AEs) and sensations of discomfort. The relationship of AEs to the contrast medium was assessed.
- Efficacy Assessment: Subjective evaluation of the quality of diagnostic information and quantitative measurement of enhancement characteristics.
- Statistical Analysis: Comparison of the incidence of AEs and discomfort between the two groups using appropriate statistical tests (p < 0.05 considered significant).

# Study 2: lopentol vs. lopamidol in Coronary Angiography

- Design: A randomized, double-blind comparative study.
- Participants: 100 patients undergoing cardioangiography, subdivided into two groups of 50.
- Intervention: Administration of either **lopentol** 350 mgl/ml or lopamidol 370 mgl/ml.
- Safety Assessment: Recording of blood pressure, heart rate, end-diastolic left ventricular and mean aortic pressure, ECG, adverse reactions, and patient discomfort.
- Efficacy Assessment: Evaluation of technical adequacy and diagnostic yield.
- Statistical Analysis: Comparison of safety and efficacy variables between the two treatment groups.

Check Availability & Pricing

# Study 3: **Iopentol** vs. **Iohexol** in Pediatric Cardioangiography

- Design: A double-blind, randomized, parallel-group trial.
- Participants: 73 children undergoing pediatric cardioangiography. 35 received iopentol and 38 received iohexol.
- Intervention: Administration of **iopentol** 350 mg I/ml or iohexol 350 mg I/ml.
- Safety Assessment: Recording of adverse events, patient discomfort, ECG, heart rate, and systolic blood pressure at the site of injection.
- Efficacy Assessment: Evaluation of the quality of overall diagnostic information.
- Statistical Analysis: Comparison of the number of patients with adverse events and discomfort, and changes in physiological parameters between the two groups.

# Signaling Pathways and Mechanisms of Adverse Events

Understanding the molecular mechanisms underlying contrast media-induced adverse events is essential for developing safer agents and preventative strategies.

# Contrast-Induced Nephrotoxicity (CIN) Signaling Pathway

The pathogenesis of CIN is multifactorial, involving direct tubular toxicity, renal vasoconstriction leading to medullary hypoxia, and the generation of reactive oxygen species (ROS). This leads to a cascade of events including inflammation and apoptosis of renal tubular cells.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety and toleration of the non-ionic contrast medium iopentol. An intravenous phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A prospective, double-blind, randomized, controlled trial on the efficacy and cardiorenal safety of iodixanol vs. iopromide in patients with chronic kidney disease undergoing coronary angiography with or without percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The relative renal safety of iodixanol compared with low-osmolar contrast media: a metaanalysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Iodixanol versus iopromide in patients with renal insufficiency undergoing coronary angiography with or without PCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodixanol versus iopromide in patients with renal insufficiency undergoing coronary angiography with or without PCI PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [lopentol's Safety Profile: A Comparative Analysis
  Against Other Iodinated Contrast Agents]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b125893#validating-iopentol-s-safety-profile-against-other-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com